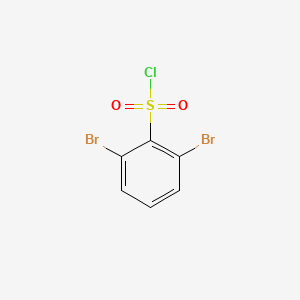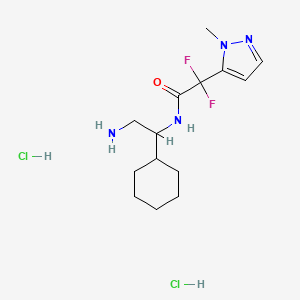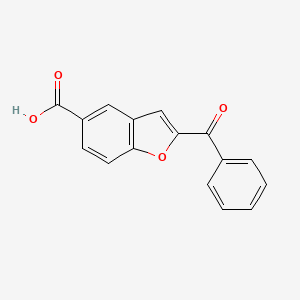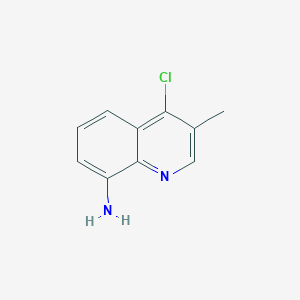
4-氯-3-甲基喹啉-8-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methylquinolin-8-amine is a chemical compound that belongs to the class of 4-aminoquinoline derivatives. These compounds have been extensively studied due to their potential pharmacological properties, including anticancer and antimalarial activities. The core structure of 4-aminoquinoline is a quinoline ring with an amino group at the fourth position, which can be further modified to enhance its biological activity .
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives typically involves the reaction of substituted quinolines with various amines. For instance, 4-chloro-7-substituted-quinolines can be reacted with mono/dialkyl amines to yield a series of 4-aminoquinoline derivatives . Another approach involves the nucleophilic substitution reaction of chloroquinoline with different aliphatic and aromatic amines in the presence of triethylamine (TEA) . These methods allow for the introduction of various side chains, which can significantly affect the biological activity of the resulting compounds.
Molecular Structure Analysis
The molecular structure of 4-aminoquinoline derivatives is characterized by the presence of a quinoline ring system with an amino group at the fourth position. The substitution pattern on the quinoline ring, particularly at the 7-position, can influence the molecular geometry and electronic properties of the compound. X-ray crystallography and density functional theory (DFT) calculations are often employed to study the crystal structure and molecular geometry of these compounds .
Chemical Reactions Analysis
4-Aminoquinoline derivatives can undergo various chemical reactions, including amination, which is a key step in their synthesis. The amination process can be influenced by factors such as the choice of solvent, the presence of a catalyst, and the electronic and steric effects of substituents on the quinoline ring . These reactions are crucial for introducing different functional groups that can modulate the pharmacological profile of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinoline derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of different substituents can lead to variations in these properties, which are important for the compound's drug-like profile. For example, the solid-state properties, absorption, distribution, metabolism, and excretion (ADME) parameters are critical for the preclinical development of these compounds as therapeutic agents . Additionally, the electronic absorption spectrum and thermodynamic properties can be predicted and studied using theoretical calculations .
科学研究应用
抗抑郁和抗真菌活性
Kumar 等人进行的一项研究。(2011)合成了一系列新的 N-[(2-氯-8-甲基喹啉-3-基)甲基]-(取代)-苯胺/丁胺/环己胺/苄胺衍生物,并使用大鼠强迫游泳试验评估了它们的抗抑郁活性。初步筛选显示,一些化合物的固定时间显着减少,表明具有潜在的抗抑郁作用。还测试了这些化合物对各种菌株的抗真菌活性,展示了它们的双重治疗潜力 (Kumar 等,2011)。
抗癌特性
N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺通过 SAR 研究被 Sirisoma 等人发现为有效的细胞凋亡诱导剂和抗癌临床候选药物。(2009)。该化合物在人类乳腺癌和小鼠异种移植癌模型中显示出显着的疗效,具有出色的血脑屏障穿透性,突出了其作为有效抗癌剂的潜力 (Sirisoma 等,2009)。
合成方法
Tsai 等人。(2008)研究了各种 4-氯-2-芳基喹啉化合物与酰胺溶剂的胺化,证明了酰胺溶剂的胺化活性,并为喹啉衍生物的合成方法提供了见解 (Tsai 等,2008)。
抗真菌剂
Kumar 等人的另一项研究。(2011)专注于合成以 2-氯喹啉为亲脂结构域的仲胺,旨在开发非唑类抗真菌剂。一些合成的化合物对各种真菌菌株表现出潜在的抗真菌活性,表明它们可用作抗真菌剂 (Kumar 等,2011)。
安全和危害
未来方向
属性
IUPAC Name |
4-chloro-3-methylquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-13-10-7(9(6)11)3-2-4-8(10)12/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGAPHXGJFPCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylquinolin-8-amine | |
CAS RN |
190138-84-2 |
Source


|
| Record name | 4-chloro-3-methylquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


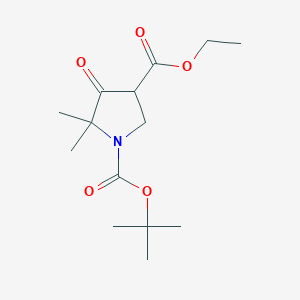


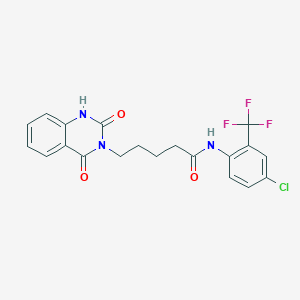


![Ethyl 2-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2541716.png)
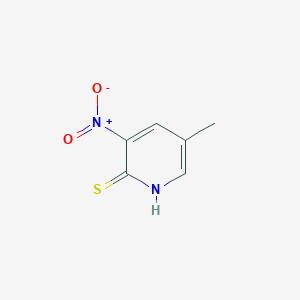
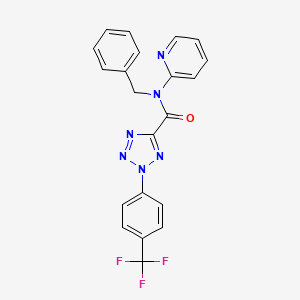
![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide](/img/structure/B2541722.png)
